![molecular formula C22H19ClN4O3 B2518613 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921805-55-2](/img/structure/B2518613.png)

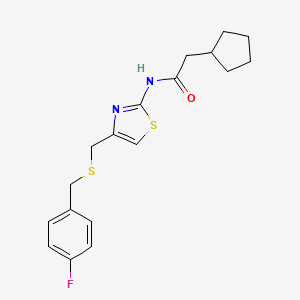

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

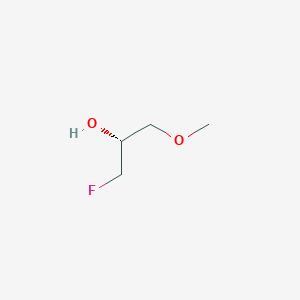

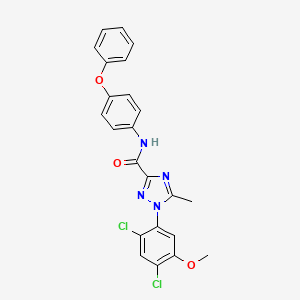

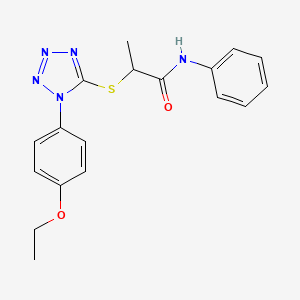

The compound "3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" is a complex molecule that appears to be related to a class of compounds that include pyrrolopyrimidine derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The provided papers do not directly discuss this compound but offer insights into similar molecules that could help infer some properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related pyrrolopyrimidine derivatives has been reported in the literature. For instance, a facile synthesis method was developed for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which involves the coupling of 3-(4-chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. The products from this synthesis were obtained in good yields and characterized by spectral analyses . This suggests that the synthesis of the compound may also involve a coupling reaction between a chlorophenyl moiety and a pyrrolopyrimidine derivative, potentially followed by further functionalization steps.

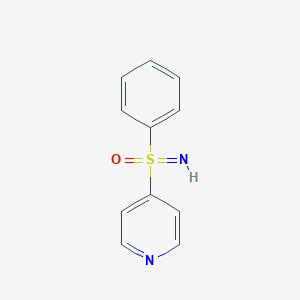

Molecular Structure Analysis

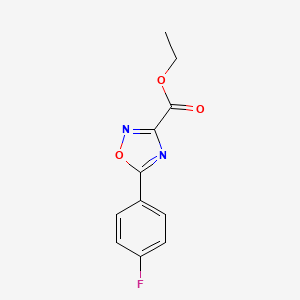

The molecular structure of pyrrolopyrimidine derivatives can be complex and is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two crystallographically independent molecules in the asymmetric unit . Although the compound is not directly studied in the provided papers, it is likely to exhibit a similarly intricate structure that could be studied using X-ray crystallography.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives can vary widely depending on their specific structure. The provided papers do not offer direct information on the properties of the compound . However, the crystal structure analysis of a related compound provides some insights, such as the crystal being monoclinic with specific cell dimensions and a calculated density . These properties are crucial for understanding the compound's behavior in a solid state and could inform the design of new materials or drugs.

Wissenschaftliche Forschungsanwendungen

Ring Cleavage Reactions and Derivative Synthesis

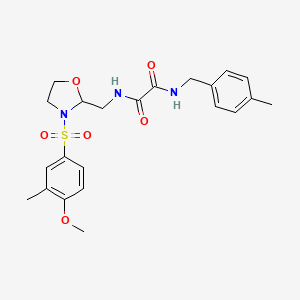

Compounds structurally related to "3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" have been utilized in studies focusing on ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines. These reactions have resulted in the formation of various products, including pyrimidines and acetoacetamides, indicating the compound's potential as a precursor in synthetic organic chemistry and the development of new chemical entities with diverse biological activities (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Antimicrobial Activity

Research on compounds similar to "this compound" includes the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents. These compounds have shown significant antimicrobial activity against bacterial and fungal strains, suggesting the parent compound's potential use in developing new antimicrobial agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

Advanced Materials Development

Furthermore, derivatives of the mentioned compound have been incorporated into the synthesis and characterization of advanced materials, such as aromatic polyamides and polyimides. These studies demonstrate the compound's potential applications in creating high-performance polymers with exceptional thermal stability and solubility properties, applicable in various industries, including electronics and aerospace (Yang & Lin, 1995).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

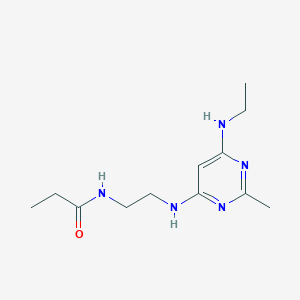

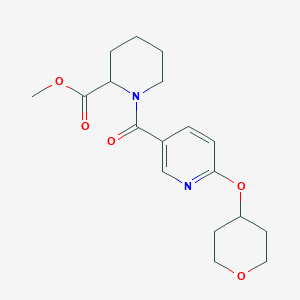

The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their activity . Inhibition of protein kinases prevents the phosphorylation process, thereby altering the function of the proteins they were supposed to modify. This can lead to changes in cellular processes that these proteins are involved in .

Biochemical Pathways

The inhibition of protein kinases affects several biochemical pathways. For instance, it can impact the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in regulating growth and survival of cells. By inhibiting protein kinases, the compound can disrupt this pathway, potentially leading to decreased cell proliferation and increased cell death .

Pharmacokinetics

This suggests that the compound could be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation, particularly in cancer cells . By inhibiting protein kinases and disrupting the PI3K signaling pathway, the compound can induce cell cycle arrest and apoptosis (programmed cell death), leading to a decrease in the growth of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy could be affected by the presence of other drugs or substances that compete for the same protein targets. Additionally, extreme pH or temperature conditions could potentially affect the compound’s stability and hence its effectiveness .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-13(14-6-4-3-5-7-14)24-20(28)17-12-26(2)19-18(17)25-22(30)27(21(19)29)16-10-8-15(23)9-11-16/h3-13H,1-2H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNNLCKTFPYIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)